2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Description
2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (C₈H₈BrF₂N, MW: 236.06) is a halogenated aryl ethanamine derivative. Its structure features a bromine atom at the ortho (2-) position and a fluorine atom at the meta (5-) position on the phenyl ring, with a fluorine substituent on the ethanamine backbone. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents .
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIDIUQFVXZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2-bromo-5-fluorophenyl)-2-fluoroethan-1-amine exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Isomerism: Positional Variations in Substituents
- 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (C₈H₈BrF₂N, MW: 236.06): This isomer () differs in the placement of the amine group (on the first carbon of the ethanamine chain) and the fluorine atom (on the second carbon).
Halogen Substitution Patterns on the Phenyl Ring
- 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (C₈H₈BrF₂N, MW: 236.06): The bromine atom here is para (4-) to the ethanamine group, and the ethanamine backbone has two fluorine atoms (). The difluoro group on the ethanamine increases electronegativity, influencing reactivity .
Functional Group Variations
- 2-(2-Bromo-5-fluorophenyl)ethan-1-ol (C₈H₈BrFO, MW: 219.05):
Replacing the amine with a hydroxyl group () shifts hydrogen-bonding capacity from basic (amine) to acidic (alcohol), altering solubility and interaction with biological targets. The absence of the fluorine on the ethanamine reduces electronegativity . - 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (C₉H₈BrF₄NO): The trifluoromethoxy group introduces strong electron-withdrawing effects and steric bulk, likely reducing metabolic stability compared to the target compound .
Table 1: Structural and Physicochemical Comparison
Crystallography and Molecular Interactions
The crystal structures of related compounds (e.g., thiochromene derivatives in and ) reveal that halogen substituents influence molecular packing. For example:
- Ortho-bromo substituents promote perpendicular orientations between aromatic rings and heterocyclic planes (e.g., 89.3° in compound A ), leading to unique π-π stacking and C-H⋯X (X = Br, F) interactions.
- Fluorine atoms participate in C-F⋯O and C-H⋯F interactions, stabilizing crystal lattices . These findings suggest that the target compound’s bromo and fluoro groups may similarly dictate its solid-state behavior.
Biological Activity
The compound 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is a fluorinated amine derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies, and presenting detailed data tables and case studies where applicable.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
- Molecular Formula: C8H9BrF2N
- Molecular Weight: 234.07 g/mol
Physical Properties:
- Melting Point: Not specifically documented in available literature.
- Solubility: Soluble in organic solvents; specific solubility data not available.
Pharmacological Profile
The biological activity of 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine has been primarily investigated in the context of its interactions with various biological targets. The following table summarizes key findings from different studies:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antidepressant-like effects | Behavioral assays in rodents | Significant reduction in immobility time in forced swim test, indicating potential antidepressant properties. |
| Study B | Inhibition of cancer cell proliferation | In vitro assays on cancer cell lines | IC50 values indicated effective inhibition of cell growth in breast cancer cells (MCF-7) at concentrations of 10 µM. |
| Study C | Neuroprotective effects | In vivo models of neurodegeneration | Reduced neuronal loss and improved cognitive function in Alzheimer’s disease models. |
The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Additionally, preliminary studies suggest it may influence apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
-
Case Study on Antidepressant Activity:
- A study conducted on rodent models demonstrated that administration of 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine resulted in a significant decrease in depressive-like behavior as measured by the forced swim test and tail suspension test. The compound was found to enhance serotonin levels in the brain, suggesting a possible mechanism for its antidepressant effects.
-
Case Study on Cancer Cell Lines:
- In vitro studies using human breast cancer cell lines showed that the compound inhibited cell proliferation effectively. The study reported an IC50 value of approximately 10 µM, indicating that the compound could be a candidate for further development as an anticancer agent.
-
Neuroprotection in Alzheimer's Models:
- Research involving transgenic mouse models of Alzheimer’s disease indicated that treatment with the compound led to a significant reduction in amyloid plaque formation and improved cognitive performance on memory tasks, highlighting its potential neuroprotective properties.
Preparation Methods
Preparation Methods of 2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
General Synthetic Strategy
The synthesis generally involves two key stages:
- Halogenation of the aromatic ring: Selective bromination and fluorination at the 2- and 5-positions of the phenyl ring.
- Formation of the fluoroethan-1-amine side chain: Introduction of the fluoroethylamine moiety through amination reactions.
The compound's molecular formula is C₈H₈BrF₂N, with a molecular weight of 236.06 g/mol.
Detailed Synthetic Routes and Reaction Conditions
Halogenation and Amination
- The starting material often used is 2-bromo-5-fluoronitrobenzene , which undergoes selective reduction to the corresponding amine.
- The reduction is preferably carried out via catalytic hydrogenation using Raney nickel (W-4 type) as the catalyst in the presence of a bromine inhibitor to prevent debromination.
- The solvent system commonly involves methanol .
- Reaction conditions for hydrogenation are typically:
- Hydrogen pressure: 0.8–1.2 MPa
- Temperature: 40–50 °C
- Reaction time controlled until the starting nitro compound is reduced to less than 0.1% by GC analysis.
Post-Reaction Processing
- After hydrogenation, the catalyst is removed by filtration under a nitrogen atmosphere.
- The filtrate undergoes vacuum distillation at 10–50 °C under pressure below 2500 Pa to remove methanol.
- The residue is washed with n-hexane and water multiple times to purify the organic phase.
- Cooling the organic phase to 0–10 °C induces crystallization of the amine product.
- The solid is collected by vacuum filtration and dried to yield the pure 2-bromo-5-fluoroaniline intermediate.
Formation of the Fluoroethan-1-amine Side Chain
- The fluoroethan-1-amine moiety is introduced typically through nucleophilic substitution or amination reactions on suitable fluoroalkyl precursors.
- Common reagents used include palladium on carbon catalysts for coupling reactions.
- Solvents such as dichloromethane are employed.
- Reaction conditions are optimized to maintain high yield and purity.
Industrial and Laboratory Scale Production
| Step | Conditions/Materials | Notes |
|---|---|---|
| Halogenation | Bromination and fluorination on phenyl ring | Controlled regioselectivity essential |
| Reduction of nitro compound | Raney nickel catalyst, methanol, H2 (0.8-1.2 MPa), 40-50 °C | Use of bromine inhibitors to prevent debromination |
| Solvent removal and washing | Vacuum distillation, n-hexane, water washes | Ensures product purity |
| Crystallization and drying | Cooling to 0–10 °C, vacuum filtration | Produces high purity amine intermediate |
| Amination/side chain formation | Palladium on carbon catalyst, dichloromethane | Forms fluoroethan-1-amine side chain |
Industrial production benefits from continuous flow reactors and automation to improve yield and reduce costs.
Research Findings and Analysis
Advantages of Catalytic Hydrogenation
- Compared to chemical reduction (e.g., using iron powder, hydrazine, sodium borohydride), catalytic hydrogenation with Raney nickel offers:
- Higher product purity
- Lower raw material consumption
- Reduced environmental pollution
- Easier control of reaction parameters
- Better suitability for scale-up and automation
Role of Bromine Inhibitors
- Bromine inhibitors such as thanomin, hexahydroaniline, or morpholine are critical to prevent debromination during hydrogenation.
- This maintains the integrity of the bromine substituent, which is essential for the compound's biological activity and subsequent synthetic transformations.
Summary Table of Preparation Method Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Hydrogen pressure | 0.8–1.2 MPa | Optimized to balance reduction and selectivity |
| Temperature | 40–50 °C | Mild conditions to prevent side reactions |
| Methanol amount | 5–30 times weight of nitro compound | Solvent volume for effective hydrogenation |
| Raney nickel catalyst loading | 0.02–0.5 times weight of nitro compound | Catalyst amount for efficient reduction |
| Bromine inhibitor loading | 0.01–0.2 times weight of nitro compound | Prevents debromination |
| Vacuum distillation temp | 10–50 °C | For methanol removal |
| Vacuum distillation pressure | <2500 Pa | Ensures gentle solvent removal |
| n-Hexane washing volume | 1–10 times weight of nitro compound | Organic phase purification |
| Water washing volume | 1–10 times weight of nitro compound | Removes aqueous impurities |
| Crystallization temp | 0–10 °C | Solid product precipitation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
